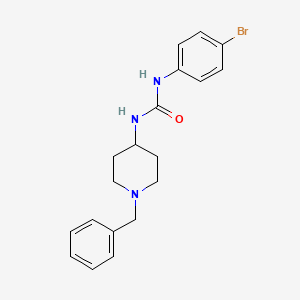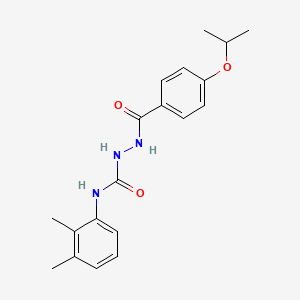
N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea
Descripción general
Descripción
N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BPU is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in regulating insulin signaling and glucose homeostasis.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. PTP1B inhibition has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This compound has also been investigated for its potential use in cancer therapy, as PTP1B is overexpressed in many types of cancer cells.
Mecanismo De Acción
N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea is a competitive inhibitor of PTP1B, meaning that it binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. By inhibiting PTP1B, this compound increases the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound treatment can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the physiological effects of this compound in humans are still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea is its high potency and selectivity for PTP1B inhibition. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of this compound in humans are still unknown, which limits its potential for clinical use.
Direcciones Futuras
Future research on N-(1-benzyl-4-piperidinyl)-N'-(4-bromophenyl)urea could focus on improving its solubility and pharmacokinetic properties for in vivo use. Additionally, this compound could be tested in combination with other therapeutic agents for the treatment of diabetes and cancer. The molecular mechanisms of PTP1B inhibition by this compound could also be further elucidated to improve our understanding of its therapeutic potential.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(4-bromophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-16-6-8-17(9-7-16)21-19(24)22-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWIADJWOVEYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4283414.png)

![methyl 2-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4283432.png)

![4-{3-[(4-acetylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl cyclohexanecarboxylate](/img/structure/B4283441.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4283456.png)
![N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4283462.png)

![methyl 2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283471.png)
![2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B4283475.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B4283481.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide](/img/structure/B4283498.png)
![4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283504.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4283505.png)
